trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3), commonly known as trans-hexahydrophthalic anhydride (trans-HHPA), is a saturated cyclic dicarboxylic anhydride widely utilized as an advanced epoxy curing agent, a polymer intermediate, and a stereospecific synthesis precursor [1]. Unlike the more commonly procured mixed-isomer or pure cis-hexahydrophthalic anhydride—which are typically liquids or low-melting solids at room temperature—the pure trans-isomer is a highly crystalline solid with a melting point of 145–147 °C . This distinct physical state, combined with the conformational rigidity of the trans-fused cyclohexane ring, makes it a critical material for solid-state latent curing formulations, powder coatings, and the precise synthesis of conformationally locked pharmaceutical intermediates where standard liquid anhydrides fail to provide the necessary processability or stereocontrol [REFS-1, REFS-3].
Substituting pure trans-HHPA with generic hexahydrophthalic anhydride (which is predominantly the cis-isomer or a liquid mixture) fundamentally alters material handling and reaction outcomes [1]. In formulation workflows, the low melting point of cis-HHPA (32–34 °C) renders it unsuitable for dry powder coatings or solid-state latent epoxy systems, as it will melt, agglomerate, or prematurely crosslink at ambient temperatures . In synthetic applications, the trans-isomer exhibits a significantly higher activation barrier against acid-catalyzed hydrolysis compared to the cis-form, preventing unwanted degradation during aqueous or weakly acidic processing steps[2]. Furthermore, in drug discovery and complex ligand design, the cis- and trans-isomers yield entirely different stereocenters upon ring-opening, meaning generic substitution will result in structurally incompatible and biologically inactive analogs[REFS-1, REFS-3].
The most immediate procurement-relevant distinction between the trans and cis isomers of hexahydrophthalic anhydride is their physical state at room temperature. Pure trans-HHPA exhibits a melting point of 145–147 °C, whereas pure cis-HHPA melts at 32–34 °C [REFS-1, REFS-2]. This >110 °C difference in melting temperature dictates their respective industrial applications. The high-melting trans-isomer remains a stable, free-flowing crystalline powder under ambient and moderately elevated temperatures, making it exclusively suitable for dry powder coatings and solid-state latent curing systems where the liquid or low-melting cis-isomer would cause caking or premature resin crosslinking [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | trans-HHPA: 145–147 °C |
| Comparator Or Baseline | cis-HHPA: 32–34 °C |
| Quantified Difference | >110 °C higher melting point for the trans-isomer |
| Conditions | Standard atmospheric pressure |
Enables the use of trans-HHPA in dry powder coatings and solid-state latent epoxy curing formulations where liquid or low-melting anhydrides would fail.
In synthetic workflows involving weakly acidic or aqueous conditions, trans-1,2-cyclohexanedicarboxylic acid derivatives demonstrate exceptional hydrolytic stability compared to their cis counterparts. Kinetic studies reveal that the acid-catalyzed degradation (ring-opening/hydrolysis) of trans-derivatives requires a significantly higher activation free energy (ΔG‡ = +28.88 kcal/mol) than the cis-derivatives (+24.94 kcal/mol) [1]. This ~3.94 kcal/mol difference is driven by a massive loss of entropy during the activation of the trans-isomer. Consequently, while cis-derivatives readily decompose at pH 3.0–5.5, trans-derivatives remain largely intact, ensuring higher yields and fewer side reactions in multi-step syntheses [1].
| Evidence Dimension | Activation Free Energy (ΔG‡) for acid-catalyzed degradation |
| Target Compound Data | trans-1,2-cyclohexanedicarboxylic derivatives: +28.88 kcal/mol |
| Comparator Or Baseline | cis-1,2-cyclohexanedicarboxylic derivatives: +24.94 kcal/mol |
| Quantified Difference | +3.94 kcal/mol higher activation barrier for the trans-isomer |
| Conditions | Aqueous acidic buffer (pH 3.0 to 5.5) at 310 K |
trans-HHPA derivatives resist unwanted hydrolysis and degradation in weakly acidic environments, improving shelf-life and reproducibility in aqueous synthesis steps.
When utilized as a building block for pharmaceuticals or complex ligands, the stereochemistry of the anhydride precursor strictly dictates the geometry of the final product. Nucleophilic ring-opening of trans-HHPA by amines or alcohols exclusively yields trans-configured 1,2-disubstituted cyclohexane derivatives, whereas cis-HHPA yields cis-derivatives[REFS-1, REFS-2]. Because the cyclohexane ring cannot readily invert or isomerize between cis and trans configurations under standard reaction conditions, the choice of the trans-anhydride is absolute for accessing specific spatial arrangements required for target binding, such as in the synthesis of conformationally locked PDE4 inhibitors or specific viral macrodomain (Mac1) inhibitors[2].
| Evidence Dimension | Stereochemical Product Yield |
| Target Compound Data | trans-HHPA: Yields 100% trans-configured ring-opened products |
| Comparator Or Baseline | cis-HHPA: Yields 100% cis-configured ring-opened products |
| Quantified Difference | Complete stereochemical divergence in the resulting cyclohexane scaffold |
| Conditions | Nucleophilic acyl substitution (ring-opening) at room temperature to reflux |
The rigid trans-geometry is non-interchangeable with the cis-form for synthesizing conformationally locked target molecules, making trans-HHPA an essential, non-substitutable precursor.
Due to its high melting point (145–147 °C), trans-HHPA is the ideal anhydride curing agent for dry powder coatings and one-component latent epoxy systems. Unlike liquid mixed-isomer HHPA, it can be milled and blended with solid epoxy resins without causing premature crosslinking at room temperature, activating only upon thermal curing .
trans-HHPA is a critical precursor in medicinal chemistry for synthesizing trans-1,2-disubstituted cyclohexane scaffolds. It is specifically procured for the development of rigid, stereospecific drugs, such as selective PDE4 inhibitors and SARS-CoV-2 Mac1 inhibitors, where the cis-isomer would fail to provide the correct spatial orientation for target binding [1].
Leveraging its high activation barrier against acid-catalyzed hydrolysis, trans-HHPA is utilized to functionalize polymers or synthesize amides that must withstand weakly acidic environments (pH 3.0–5.5). Its superior hydrolytic stability ensures that the functional groups remain intact during subsequent aqueous processing steps, outperforming cis-derivatives [2].